5-bromo-2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-bromo-2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and a cyclopenta[c]pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Cyclopenta[c]pyrazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is often synthesized via reductive amination or other suitable methods.
Bromination of the Pyrimidine Ring:
Coupling Reactions: The final step involves coupling the synthesized moieties under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the pyrimidine ring or other reducible groups within the molecule.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These derivatives can be used as lead compounds in drug discovery programs.
Medicine
In medicine, the compound and its derivatives may serve as potential therapeutic agents. Their ability to interact with specific biological targets makes them candidates for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: This compound shares the brominated heterocyclic structure but differs in the specific ring systems and substituents.
5-Bromo-2-methyl-2-pentene: Another brominated compound with a simpler structure, used in different chemical contexts.
Imidazole Derivatives: These compounds share the heterocyclic nature and are known for their broad range of biological activities.
Uniqueness
The uniqueness of 5-bromo-2-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine lies in its complex structure, which combines multiple functional groups and ring systems
Properties
IUPAC Name |
3-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN5O/c1-23-17(15-5-2-6-16(15)22-23)11-24-7-3-4-13(10-24)12-25-18-20-8-14(19)9-21-18/h8-9,13H,2-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZYAJJEMHCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN3CCCC(C3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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